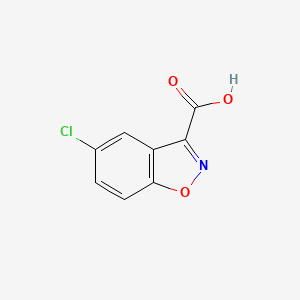
5-クロロ-1,2-ベンゾオキサゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom at the 5th position and a carboxylic acid group at the 3rd position.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate .
Biology
In biological research, benzoxazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. These compounds have shown promising results in inhibiting the growth of various pathogens and cancer cells .
Medicine
In medicinal chemistry, 5-Chloro-1,2-benzoxazole-3-carboxylic acid and its derivatives have been explored for their potential as therapeutic agents. They have been found to target specific enzymes and proteins involved in disease pathways, making them potential candidates for drug development .
Industry
In the industrial sector, benzoxazole derivatives are used in the production of dyes, pigments, and other functional materials. Their unique chemical properties make them suitable for various applications .
作用機序
Target of Action
5-Chloro-1,2-benzoxazole-3-carboxylic acid, like other benzoxazole derivatives, is known to target various enzymes or proteins . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neurotransmission.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, by inhibiting DNA topoisomerases, it can interfere with DNA replication and transcription . Similarly, by inhibiting protein kinases, it can disrupt signal transduction pathways
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can affect the pathways of cancer formation and proliferation by targeting DNA topoisomerases and protein kinases . It can also influence inflammatory responses by inhibiting cyclooxygenases .
Result of Action
The compound’s action results in molecular and cellular effects that can be beneficial for treating various conditions. For instance, its antimicrobial activity has been demonstrated against several bacterial and fungal strains . Moreover, the presence of electron-withdrawing groups, such as chloro, has been found to improve antimicrobial activity .
生化学分析
Biochemical Properties
Benzoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They are isosteres of the nucleic acid bases guanine and adenine, which allows them to easily interact with biological receptors in the human body .
Cellular Effects
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, antitubercular, antioxidant, antifungal, anti-inflammatory, antihyperglycemic, antidepressant, cytotoxic agents, anticonvulsant, and analgesic agents .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoxazole derivatives can be synthesized using various methods, and their effects can be studied over time .
Dosage Effects in Animal Models
Benzoxazole derivatives have been studied for their pharmacological activities, and their effects can vary with different dosages .
Metabolic Pathways
Benzoxazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzoxazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzoxazole derivatives are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with substituted benzaldehydes under various reaction conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth at room temperature under solvent-free conditions . Another approach utilizes microwave irradiation to achieve the desired product in a shorter reaction time .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been reported to enhance the yield and efficiency of the synthesis process . These methods are favored for their operational simplicity, high yield, and good atom economy.
化学反応の分析
Types of Reactions
5-Chloro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Catalysts: Pent-ethylene diammonium pentachloro bismuth, nanocatalysts, and ionic liquid catalysts.
Solvents: Dimethylformamide (DMF) and other polar solvents are often used to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit a range of biological activities .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Chloro-1,2-benzoxazole-3-carboxylic acid include:
- 5-Bromo-1,2-benzoxazole-3-carboxylic acid
- 5-Methyl-1,2-benzoxazole-3-carboxylic acid
- 5-Nitro-1,2-benzoxazole-3-carboxylic acid
Uniqueness
What sets 5-Chloro-1,2-benzoxazole-3-carboxylic acid apart from its analogs is the presence of the chlorine atom at the 5th position. This substitution can significantly influence the compound’s reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse biological properties .
特性
IUPAC Name |
5-chloro-1,2-benzoxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDYWISGEFWOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108805-37-4 |
Source


|
| Record name | 5-chloro-1,2-benzoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
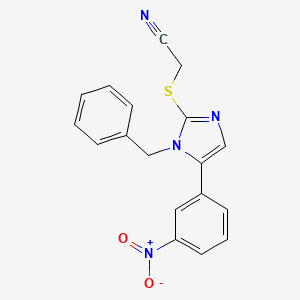
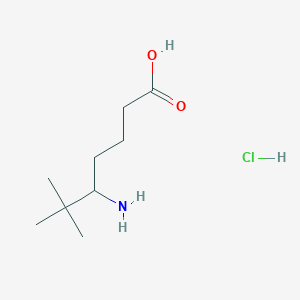
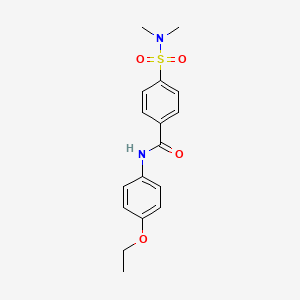



![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)

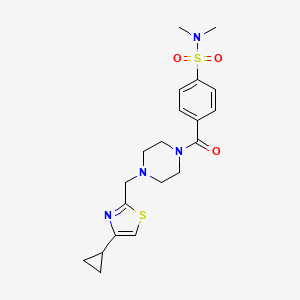
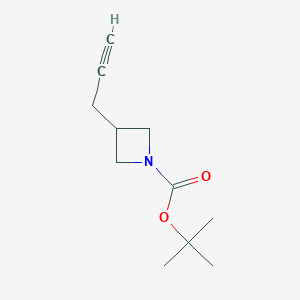
![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)

![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)
